molecular formula C12H8F2N2O2 B1595450 2,4-difluoro-N-(2-nitrophenyl)aniline CAS No. 500302-20-5

2,4-difluoro-N-(2-nitrophenyl)aniline

Cat. No.: B1595450
CAS No.: 500302-20-5
M. Wt: 250.2 g/mol
InChI Key: WMLCAYVRBXFGDX-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-(2-nitrophenyl)aniline: is an organic compound with the molecular formula C12H8F2N2O2 . It is characterized by the presence of two fluorine atoms and a nitro group attached to an aniline structure.

Scientific Research Applications

Chemistry: 2,4-Difluoro-N-(2-nitrophenyl)aniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of fluorine and nitro groups on biological activity. It may also be used in the development of fluorescent probes for imaging applications .

Medicine: Its unique structure allows for the exploration of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials .

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluoro-N-(2-nitrophenyl)aniline typically involves the reaction of 2,4-difluoroaniline with 2-nitrobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is often heated to promote the reaction and then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(2-nitrophenyl)aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atoms enhance the compound’s stability and influence its reactivity. The compound may target enzymes or receptors, leading to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Uniqueness: 2,4-Difluoro-N-(2-nitrophenyl)aniline is unique due to the presence of both fluorine atoms and a nitro group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2,4-difluoro-N-(2-nitrophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O2/c13-8-5-6-10(9(14)7-8)15-11-3-1-2-4-12(11)16(17)18/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLCAYVRBXFGDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293998
Record name 2,4-difluoro-N-(2-nitrophenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500302-20-5
Record name 2,4-difluoro-N-(2-nitrophenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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